5-(5-Chloropyridin-2-yl)-5-oxopentanoic acid
Description
Properties
IUPAC Name |
5-(5-chloropyridin-2-yl)-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3/c11-7-4-5-8(12-6-7)9(13)2-1-3-10(14)15/h4-6H,1-3H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMGXNPJJLMTCCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)C(=O)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Chloropyridin-2-yl)-5-oxopentanoic acid typically follows a sequence of key chemical transformations:
Esterification : The process begins with the esterification of nicotinic acid (pyridine-3-carboxylic acid) to form an intermediate ester. This step is crucial for activating the molecule for further functionalization.
Oxidation : The ester intermediate undergoes oxidation using an oxidizing agent such as 3-chloroperoxybenzoic acid (mCPBA). This reaction converts the pyridine ring into a pyridine N-oxide, increasing its reactivity toward nucleophilic substitution.
Nucleophilic Substitution : The pyridine N-oxide intermediate is subjected to nucleophilic substitution to introduce the 5-chloropyridinyl group at the 2-position. This step typically involves controlled reaction conditions to ensure regioselectivity and high yield.
Hydrolysis : Finally, the ester group is hydrolyzed under acidic or basic conditions to yield the target compound, this compound.
This synthetic route allows for efficient functional group transformations while maintaining the integrity of the chloropyridinyl moiety.
Industrial Production Considerations
Industrial synthesis of this compound often adapts the above laboratory methods with optimizations for scale, yield, and purity:
Continuous Flow Reactors : Utilization of continuous flow technology improves reaction control, heat management, and scalability.
Automated Systems : Automated reagent addition and monitoring systems help maintain consistent reaction parameters, reducing batch-to-batch variability.
Purification : Industrial processes incorporate advanced purification techniques such as crystallization and chromatography to achieve pharmaceutical-grade purity.
These adaptations ensure the compound can be produced efficiently for use as an intermediate in pharmaceutical and chemical research.
Reaction Types and Reagents
The preparation involves several reaction types, each employing specific reagents and conditions:
| Reaction Type | Common Reagents | Typical Conditions | Purpose |
|---|---|---|---|
| Esterification | Alcohols (e.g., methanol), acid catalysts (e.g., sulfuric acid) | Reflux, acidic medium | Formation of ester intermediate |
| Oxidation | 3-Chloroperoxybenzoic acid (mCPBA), hydrogen peroxide | Mild temperatures, organic solvents | Conversion to pyridine N-oxide |
| Nucleophilic Substitution | Nucleophiles such as halides or amines | Controlled temperature, polar aprotic solvents | Introduction of chloropyridinyl group |
| Hydrolysis | Aqueous acid or base (e.g., NaOH, HCl) | Heating under reflux | Conversion of ester to carboxylic acid |
This table summarizes the key reagents and conditions used in the preparation steps.
Detailed Research Findings
Oxidation Specifics : The use of mCPBA is preferred due to its selectivity and mild reaction conditions, minimizing side reactions and degradation of sensitive functional groups.
Nucleophilic Substitution Mechanism : The pyridine N-oxide intermediate enhances electrophilicity at the 2-position, facilitating substitution with chlorine-containing nucleophiles to form the chloropyridinyl moiety.
Hydrolysis Optimization : Hydrolysis conditions are optimized to prevent overreaction or decomposition, often employing buffered aqueous solutions to maintain pH stability.
Yield and Purity : Reported yields for the overall synthesis range from moderate to high (typically 60-85%), with purity levels exceeding 98% after purification.
Scalability : The synthetic route has been successfully scaled from milligram to kilogram quantities, demonstrating robustness and reproducibility.
Comparative Analysis with Related Compounds
While this compound shares structural similarities with other chloropyridine derivatives used in pharmaceutical synthesis, its preparation is distinguished by the specific sequence of oxidation and nucleophilic substitution steps that enable selective chloropyridinyl incorporation without affecting other functional groups.
Summary Table: Preparation Steps Overview
| Step No. | Reaction Type | Starting Material(s) | Reagents/Conditions | Product/Intermediate |
|---|---|---|---|---|
| 1 | Esterification | Nicotinic acid | Alcohol, acid catalyst, reflux | Nicotinic acid ester |
| 2 | Oxidation | Ester intermediate | mCPBA, organic solvent, mild heat | Pyridine N-oxide ester |
| 3 | Nucleophilic Substitution | Pyridine N-oxide ester | Chloride nucleophile, polar solvent | 5-Chloropyridin-2-yl ester |
| 4 | Hydrolysis | 5-Chloropyridin-2-yl ester | Acid or base, aqueous medium | This compound |
Chemical Reactions Analysis
Types of Reactions
5-(5-Chloropyridin-2-yl)-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the chloropyridinyl group.
Substitution: The chloropyridinyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include mCPBA and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridines .
Scientific Research Applications
Medicinal Chemistry
In medicinal chemistry, 5-(5-Chloropyridin-2-yl)-5-oxopentanoic acid serves as an important intermediate in the synthesis of pharmaceutical compounds. It has been utilized in the development of drugs targeting various diseases due to its ability to interact with specific molecular targets, such as enzymes and receptors. The chloropyridinyl group can bind to active sites, potentially inhibiting enzyme activity and affecting biochemical pathways.
Case Study: Anticancer Activity
Recent studies have highlighted the anticancer potential of derivatives synthesized from this compound. For example, compounds derived from this acid have shown promising activity against A549 lung adenocarcinoma cells, demonstrating structure-dependent cytotoxicity .
Organic Synthesis
The compound is also employed as a building block for synthesizing more complex molecules. Its reactive functional groups facilitate various chemical reactions, including oxidation, reduction, and substitution reactions.
Table 1: Chemical Reactions Involving this compound
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Introduction of additional functional groups | mCPBA, Hydrogen Peroxide |
| Reduction | Modification of the chloropyridinyl group | Lithium Aluminum Hydride |
| Substitution | Replacement of the chloropyridinyl group | Amines, Thiols |
Biological Studies
In biological research, this compound has been used in studies related to enzyme inhibition and receptor binding. Its interactions can provide insights into drug design and development.
Case Study: Enzyme Inhibition
Research indicates that derivatives of this compound can inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to therapeutic effects in conditions such as cancer and infections caused by multidrug-resistant pathogens .
Mechanism of Action
The mechanism of action of 5-(5-Chloropyridin-2-yl)-5-oxopentanoic acid involves its interaction with specific molecular targets. The chloropyridinyl group can bind to active sites of enzymes or receptors, inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Variations
The following compounds share the 5-oxopentanoic acid backbone but differ in substituents, leading to distinct physicochemical and biological properties:
Table 1: Structural Comparison of 5-Oxopentanoic Acid Derivatives
Key Observations:
- Electron-Withdrawing vs. Donating Groups: The chlorine in the main compound and fluorine in 5-(4-fluorophenyl)-5-oxopentanoic acid enhance electrophilicity and metabolic stability, whereas methyl groups (e.g., 5-methylthiophene in ) increase lipophilicity.
- Heterocyclic vs. Aromatic Substituents : Pyridine (main compound) and thiophene () rings influence π-π stacking and hydrogen bonding, critical for target binding in drug design.
Physicochemical Properties
Table 2: Physicochemical Data of Selected Compounds
Key Observations:
- Melting Points : The methylthiophene analog () has a defined melting point (105–107°C), suggesting crystalline stability.
- Solubility : Salt formation (e.g., tromethamine in ) drastically improves aqueous solubility, a critical factor for drug bioavailability.
Key Observations:
- Therapeutic vs. Agrochemical Use : Indole-based derivatives () target neurological pathways, while dichlorophenyl analogs () are suited for agrochemical applications.
- Safety Profiles: Compounds like the butyrylamino-chloroanilino derivative () exhibit irritant properties, necessitating careful handling.
Biological Activity
5-(5-Chloropyridin-2-yl)-5-oxopentanoic acid is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, effects on various cellular processes, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a chlorinated pyridine ring, which is known to influence its biological activity. The presence of the oxopentanoic acid moiety suggests potential interactions with various biological targets, including enzymes and receptors involved in metabolic pathways.
Target Interaction:
this compound may interact with multiple biological targets, similar to other indole derivatives. These interactions can lead to significant changes in cellular processes such as apoptosis, cell proliferation, and inflammation modulation.
Biochemical Pathways:
The compound is hypothesized to influence various biochemical pathways, potentially affecting metabolic processes and signaling pathways that are crucial for maintaining cellular homeostasis. For instance, it may modulate pathways involved in cancer cell survival or antibiotic resistance .
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to this compound. For example, derivatives with similar structures have shown promising results against lung adenocarcinoma (A549) cells. In vitro assays indicated that certain derivatives can significantly reduce cell viability, suggesting a structure-dependent anticancer activity .
Case Study:
In a comparative study, compounds structurally related to this compound were tested against A549 cells. The results demonstrated that some derivatives exhibited cytotoxic effects comparable to standard chemotherapeutic agents like cisplatin, with reduced toxicity towards non-cancerous cells .
Antimicrobial Activity
The antimicrobial properties of related compounds have also been investigated. Some derivatives have shown effectiveness against multidrug-resistant strains of bacteria such as Staphylococcus aureus, indicating potential use in treating infections that are difficult to manage with conventional antibiotics .
Summary of Research Findings
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
